3,6-Diamino-10-methylacridinium chloride

Description

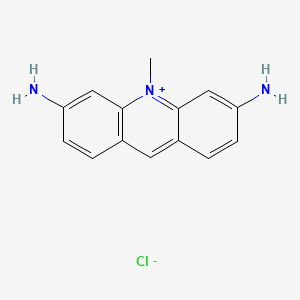

Structure

3D Structure of Parent

Properties

IUPAC Name |

10-methylacridin-10-ium-3,6-diamine;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3.ClH/c1-17-13-7-11(15)4-2-9(13)6-10-3-5-12(16)8-14(10)17;/h2-8H,1H3,(H3,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKAJSJJFBSOMGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N)N.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

837-73-0 (Parent) | |

| Record name | 3,6-Diamino-10-methylacridinium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60273975 | |

| Record name | 3,6-Diamino-10-methylacridinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60273975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86-40-8, 8018-07-3 | |

| Record name | 3,6-Diamino-10-methylacridinium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Diamino-10-methylacridinium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Euflavine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13326 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ACRIFLAVINIUM HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757387 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acriflavine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47700 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acriflavine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2755 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acridinium, 3,6-diamino-10-methyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,6-Diamino-10-methylacridinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60273975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-diamino-10-methylacridinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.517 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,6-DIAMINO-10-METHYLACRIDINIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1TW3Q60E36 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Context and Evolution of Acridine Derivatives in Scientific Inquiry

The story of acridine (B1665455) derivatives begins with the isolation of the parent molecule, acridine, from coal tar in the late 19th century. nih.gov Initially utilized in the dye industry, the scientific community soon recognized the potential of these tricyclic heterocyclic compounds for biological applications. nih.govscholaris.ca A pivotal moment arrived in 1912 when researcher Paul Ehrlich proposed the use of acridines as antimicrobial agents. nih.govresearchgate.net This led to their extensive use as antibacterial and antimalarial agents during the First and Second World Wars, predating the widespread availability of penicillin. nih.govnih.gov

The evolution of research into acridine derivatives saw a diversification of applications. Scientists began synthesizing a wide array of these compounds, exploring their potential as anti-inflammatory, anticancer, antiviral, and antifungal agents. scholaris.caaatbio.com The unique physical and chemical properties of the acridine scaffold, particularly its planarity, allowed for a broad range of biological activities. aatbio.comresearchgate.net Early synthetic methods, such as the Bernthsen synthesis, Ullmann reaction, and Friedländer synthesis, were crucial in enabling the creation of a diverse library of acridine-based molecules for scientific investigation. aatbio.com This foundational work paved the way for the study of specific derivatives, including 3,6-Diamino-10-methylacridinium (B1216087) chloride.

Academic Significance and Research Trajectory of 3,6 Diamino 10 Methylacridinium Chloride

The academic journey of 3,6-Diamino-10-methylacridinium (B1216087) chloride is most notably linked to its identity as a primary component of acriflavine (B1215748), a fluorescent dye and antiseptic developed by Paul Ehrlich's team in 1912. researchgate.netresearchgate.net Initially, its research trajectory was driven by its practical applications as a topical antiseptic and for treating trypanosomiasis (sleeping sickness). researchgate.net

Over time, the focus of academic inquiry shifted towards understanding its fundamental mechanism of action. A significant body of research has established that the compound's biological effects stem from its role as a DNA intercalator. ncats.ionih.gov The planar structure of the acridine (B1665455) ring allows it to insert itself between the base pairs of the DNA double helix, a discovery that opened new avenues for research. researchgate.net

This intercalating property is the foundation for much of its academic significance:

Fluorescence Microscopy: In the field of cell biology, the compound is widely recognized for its use as a fluorescent stain. Under specific conditions of ionic strength and concentration, it can differentiate between nucleic acids, emitting a green fluorescence when it binds to DNA and a red-shifted fluorescence when it interacts with RNA. sigmaaldrich.com

Cancer Research: The ability to interact with DNA has made it a subject of interest in oncology. Research has demonstrated that acriflavine can inhibit the dimerization and transcriptional activity of Hypoxia-Inducible Factor 1 (HIF-1), a protein linked to tumor growth and vascularization. researchgate.netnih.gov

Enzyme Inhibition: Studies have shown that related acridine derivatives can act as inhibitors of enzymes like topoisomerase I by stabilizing the enzyme-DNA complex, which leads to breaks in the DNA strand. nih.gov

Structural Basis and Nomenclature Within Chemical Biology Research

Contemporary Approaches to the Synthesis of this compound

The synthesis of this compound is fundamentally a two-stage process: the construction of the 3,6-diaminoacridine (proflavine) core, followed by the quaternization of the heterocyclic nitrogen atom.

Historically, the synthesis of the acridine scaffold has relied on classical methods such as the Bernthsen acridine synthesis, which involves the condensation of a diarylamine with a carboxylic acid in the presence of zinc chloride at high temperatures (200-270 °C). nih.govresearchgate.net While effective, these methods often require harsh reaction conditions and can result in low yields.

More contemporary approaches for the synthesis of the proflavine (B1679165) precursor focus on improving efficiency and utilizing milder conditions. A notable industrial method involves the reaction of m-phenylenediamine (B132917) with formic acid in the presence of a mineral acid, such as sulfuric acid, in a glycol solvent at elevated temperatures (around 155 °C). This process offers a more controlled and scalable route to 3,6-diaminoacridine.

The crucial second step is the selective N-methylation of the acridine ring's nitrogen atom. This is typically achieved using an alkylating agent. A common laboratory and industrial method employs dimethyl sulfate (B86663) in a solvent like nitrobenzene (B124822) to introduce the methyl group at the 10-position, yielding the target acridinium (B8443388) salt. The reaction is carefully controlled to ensure selective methylation of the heterocyclic nitrogen over the exocyclic amino groups.

Modern synthetic strategies are continuously being explored to enhance the efficiency and sustainability of this process. These include the development of one-pot procedures and the use of more environmentally benign reagents and catalysts. For instance, research into selective N-methylation of diamines using catalysts like ruthenium with carbon dioxide as the alkylating agent, or nickel catalysts with methanol, points towards future directions in sustainable synthesis. researchgate.netrsc.org

Table 1: Comparison of Synthetic Routes to 3,6-Diaminoacridine (Proflavine)

| Method | Key Reagents | Conditions | Advantages | Disadvantages |

| Bernthsen Synthesis | Diphenylamine, Carboxylic Acid, Zinc Chloride | 200-270 °C, 24 hours | Versatile for various substituted acridines | Harsh conditions, long reaction times, low yields |

| Industrial Process | m-Phenylenediamine, Formic Acid, Sulfuric Acid, Glycol | ~155 °C | Scalable, controlled | Use of strong acids and high temperatures |

Strategies for Structural Derivatization and Analogue Development

The development of analogues of this compound is a key area of research aimed at fine-tuning its chemical and biological properties. Structural modifications can be targeted at three main sites: the N-10 position, the exocyclic amino groups at positions 3 and 6, and the aromatic backbone.

Derivatization at the N-10 position is not limited to methylation. The synthesis of N-aryl acridinium salts, for instance, has been shown to enhance the stability of the molecule by preventing dealkylation. nih.gov This strategy is particularly relevant in the development of robust photoredox catalysts. The general approach involves the reaction of the acridone (B373769) precursor with an organometallic nucleophile, followed by dehydration. nih.gov

Modification of the 3,6-diamino groups opens up a vast chemical space for analogue development. These primary amines can be acylated, alkylated, or used as handles to attach other functional moieties. For example, the synthesis of 9-anilino-3,6-diaminoacridines has been explored, where the amino groups at the 3 and 6 positions were found to be crucial for enhancing antiparasitic activity and reducing cytotoxicity. nih.gov

Furthermore, the development of polymeric materials from acriflavine through chemical oxidative polymerization demonstrates a broader strategy for creating novel functional materials. researchgate.net These studies show that the monomer units can be coupled to form oligo- and polyacriflavine with interesting photophysical and electrochemical properties. nih.govresearchgate.net

Regioselective Functionalization and its Impact on Research Applications

Regioselective functionalization allows for precise control over the introduction of substituents at specific positions on the acridinium scaffold, which is critical for tailoring the molecule's properties for specific applications.

One of the key challenges and areas of active research is the selective functionalization of the acridine core. For instance, in the development of acridinium-based photoredox catalysts, the introduction of bulky substituents, such as tert-butyl groups, at positions flanking the acridinium nitrogen has been shown to prevent nucleophilic attack and deactivation of the catalyst. youtube.com

The inherent reactivity of the acridine ring system dictates the positions susceptible to electrophilic or nucleophilic attack. The 9-position of acridine is particularly electron-deficient and therefore prone to nucleophilic substitution. This reactivity has been exploited to introduce a wide range of substituents.

Conversely, electrophilic substitution on the benzenoid rings typically occurs at the 2- and 7-positions. researchgate.net Understanding and controlling this regioselectivity is crucial for the rational design of new acridinium-based compounds. For example, the synthesis of 9-anilinoacridines often involves the reduction of corresponding diazides, which provides a higher yield and better regiocontrol compared to older methods. nih.gov

Recent advances in catalysis, including organocatalysis and photoredox catalysis, are providing new tools for the regioselective functionalization of heterocyclic compounds. These methods offer milder reaction conditions and have the potential to enable previously challenging transformations on the acridinium core, leading to the development of novel compounds with enhanced performance in areas such as medicinal chemistry and materials science. uochb.cz

Intercalation Mechanisms with Nucleic Acids (DNA, RNA)

This compound is well-recognized as a DNA intercalating agent. researchgate.net This mechanism involves the insertion of its planar acridine ring system between the base pairs of the DNA double helix. This interaction is a critical determinant of its biological effects, leading to structural distortions of the DNA and interference with DNA-dependent cellular processes.

The binding of this compound to nucleic acids has been the subject of various biophysical studies, often as a component of the mixture acriflavine. These studies aim to quantify the affinity and kinetics of the interaction. While specific thermodynamic and kinetic parameters for the pure compound are not extensively documented in publicly available literature, the general principles of its interaction can be inferred from studies on closely related acridine dyes.

The binding affinity is influenced by the base composition of the nucleic acid, with fluorescence studies of related diaminoacridines showing a preference for certain base pair sequences. For instance, the fluorescence of these dyes is often quenched by guanine-cytosine (GC) pairs, suggesting a different binding environment or a specific electronic interaction compared to adenine-thymine (AT) rich regions.

Table 1: Biophysical Data for the Interaction of Acridine Derivatives with Nucleic Acids

| Compound | Nucleic Acid | Method | Binding Constant (K) | Additional Notes |

| Acridine Orange | DNA | Spectrophotometry | 1.5 x 10^5 M⁻¹ | A well-characterized intercalator, often used as a reference. |

| Proflavine | Calf Thymus DNA | Spectrophotometry | 1.1 x 10^5 M⁻¹ | Structurally similar to this compound. |

| This compound | DNA/RNA | Data not available | Specific quantitative data for the pure compound is not readily found in the surveyed literature. |

Note: The table includes data for related compounds to provide context due to the limited availability of specific data for this compound.

DNA topoisomerases are essential enzymes that regulate the topological state of DNA during replication, transcription, and recombination. Acridine derivatives are known inhibitors of these enzymes. Acriflavine, which contains this compound, has been shown to inhibit topoisomerases. nih.govnih.gov This inhibition is a direct consequence of DNA intercalation, which can interfere with the formation of the topoisomerase-DNA cleavage complex or stabilize it, leading to DNA strand breaks.

By binding to DNA, this compound can significantly alter gene expression. RNA sequencing (RNA-seq) analysis of human umbilical vein endothelial cells (HUVECs) treated with acriflavine revealed widespread changes in the transcriptome. nih.govnih.gov These studies show that the compound can both upregulate and downregulate a large number of protein-coding genes and long non-coding RNAs (lncRNAs). nih.govnih.govnih.gov

The observed changes in gene expression are not solely attributable to a single mechanism, such as the inhibition of a specific transcription factor. Instead, they likely result from a combination of factors, including the direct obstruction of transcription machinery by the intercalated drug and the downstream consequences of topoisomerase inhibition and DNA damage responses. For example, in the fungus Trichophyton rubrum, acriflavine exposure leads to the modulation of genes involved in oxidation-reduction reactions, transmembrane transport, and metal ion binding. nih.gov

Interactions with Protein Targets and Cellular Signaling Pathways

Beyond its well-established role as a nucleic acid intercalator, this compound can also interact with various protein targets, thereby modulating their activity and influencing cellular signaling.

The chemical structure of this compound allows it to bind to the active sites or allosteric sites of various enzymes, leading to their inhibition. While a comprehensive enzymatic inhibition profile for the pure compound is not widely published, studies on acriflavine have indicated its ability to inhibit a range of enzymes. For instance, acriflavine has been identified as an inhibitor of the papain-like protease (PLpro) of SARS-CoV-2.

Table 2: Enzyme Inhibition Data for Acriflavine

| Enzyme | Organism/System | IC50 | Notes |

| Papain-like Protease (PLpro) | SARS-CoV-2 | Nanomolar range | Acriflavine acts as a potent inhibitor. |

| Various Enzymes | Data not available | A detailed inhibitory profile for this compound against a broad panel of enzymes is not available in the surveyed literature. |

Note: This table includes data for acriflavine due to the limited availability of specific data for this compound.

The interaction of this compound with proteins can be characterized by its binding kinetics and thermodynamics. A study investigating the reaction of acriflavine with L-cysteine in an aqueous medium provides some insight into these parameters. The study determined the reaction to be first order with respect to acriflavine and established that one mole of acriflavine reacts with one mole of L-cysteine.

The thermodynamic parameters for this interaction were also determined, revealing an associative pathway for the reaction.

Table 3: Thermodynamic and Kinetic Data for the Interaction of Acriflavine with L-cysteine

| Thermodynamic/Kinetic Parameter | Value | Unit |

| Order of reaction (w.r.t. Acriflavine) | 1 | - |

| Overall order of reaction | 2 | - |

| Stoichiometry (Acriflavine:L-cysteine) | 1:1 | - |

Note: This table presents data from a study on acriflavine's interaction with L-cysteine. Specific kinetic and thermodynamic data for the binding of this compound to a range of protein targets is not extensively available.

Impact on Cellular Respiration and Mitochondrial Function

This compound, as a component of acriflavine, significantly impacts mitochondrial structure and function, leading to disruptions in cellular respiration. Studies have shown that it can cause the rupture of the mitochondrial membrane, initiating a cascade of events that affect the cell's energy production. acs.org In fungal cells, acriflavine has been observed to increase mitochondrial permeability, which leads to the release of cytochrome c. nih.gov This event is critical as it not only is a step towards apoptosis but also disorders the electrochemical proton gradient across the mitochondrial membrane, causing it to collapse. nih.gov The consequence of this collapse is a marked decrease in ATP synthesis, depriving the cell of its primary energy currency. nih.gov

In detailed investigations using the protozoan Crithidia fasciculata, treatment with acriflavine led to profound changes in the mitochondria. The organelles were observed to be shorter and more swollen, with a reduced number of cristae, which are the folds of the inner mitochondrial membrane essential for aerobic respiration. acs.orgresearchgate.net This structural degradation is coupled with a significant decline in respiratory activity. researchgate.net

The compound's interference with the electron transport chain is evident from the specific reduction in cytochrome content. In C. fasciculata cells grown in the presence of 5.0 µM acriflavine, the levels of cytochrome a + a3 decreased threefold. researchgate.net In mitochondrial preparations from these cells, the decrease was even more pronounced, showing a fivefold reduction in cytochrome a + a3 and a significant, though lesser, decrease in other cytochromes. acs.orgresearchgate.net

Furthermore, the activity of key mitochondrial enzymes involved in cellular respiration is inhibited. Research has documented a decrease in the activity of NADH oxidase, succinic oxidase, and L-α-glycerophosphate oxidase, as well as their corresponding dehydrogenases. acs.orgresearchgate.net

| Component | Observed Effect | Reference |

|---|---|---|

| Cytochrome a + a3 (in whole cells) | Threefold decrease | researchgate.net |

| Cytochrome a + a3 (in isolated mitochondria) | Fivefold decrease | acs.orgresearchgate.net |

| Other Cytochromes | Significant decrease | acs.orgresearchgate.net |

| NADH Oxidase | Decreased activity | acs.orgresearchgate.net |

| Succinic Oxidase | Decreased activity | acs.orgresearchgate.net |

| L-α-glycerophosphate Oxidase | Decreased activity | acs.orgresearchgate.net |

| Succinic Dehydrogenase | Decreased activity | acs.orgresearchgate.net |

| L-α-glycerophosphate Dehydrogenase | Decreased activity | acs.orgresearchgate.net |

Membrane Interactions and Permeability Studies

The interaction of this compound with biological membranes is a key aspect of its mechanism of action, influencing its ability to enter cells and exert its effects.

Acriflavine has been shown to directly interact with the plasma membrane and modify its permeability. nih.gov This interaction can facilitate the penetration of the compound and other chemotherapeutic agents. nih.gov Evidence of membrane perturbation is seen in electron microscopy studies of Staphylococcus aureus treated with acriflavine, which revealed a wavy and wrinkled cell surface, indicating significant alteration of the cell envelope. nih.gov

While specific studies detailing the interaction with artificial liposomal models are not extensively documented, the compound's ability to be encapsulated within solid lipid nanoparticles (SLNs) suggests a significant affinity for lipid environments. nih.gov The primary mechanism of action for acriflavine involves the intercalation with DNA, which necessitates its passage through both the cellular and nuclear membranes. nih.gov This implies a degree of membrane permeability. Furthermore, acriflavine has been reported to cause the rupture of the mitochondrial membrane, a severe form of membrane perturbation. acs.org It also binds to the cell surface membrane, leading to the inhibition of protein kinase C. nih.gov

The transport of this compound across biological membranes appears to be a multi-faceted process. Its ability to modify plasma membrane permeability may contribute to its own uptake. nih.gov

In bacterial systems, specific transport proteins are involved in its movement across the cell membrane. Efflux pumps, which actively transport substances out of the cell, have been identified as a mechanism of resistance to acriflavine. Specifically, transporters from the MATE (Multidrug and Toxin Extrusion) family are known to efflux acriflavine. researchgate.net These transporters can be energized by transmembrane electrochemical gradients of ions, such as an inwardly directed sodium ion (Na+) gradient. researchgate.net

While efflux mechanisms are well-characterized, the precise mechanisms for influx into eukaryotic cells are less defined. However, the compound's cationic nature and its ability to interact with the membrane suggest that it may be taken up through a combination of passive diffusion, potentially enhanced by membrane destabilization, and possibly via endocytic pathways. The uptake of nanoparticles, for instance, often occurs through various forms of pinocytosis (such as clathrin-mediated or caveolae-mediated endocytosis), which is a general process for internalizing small particles and solutes. nih.gov Given that acriflavine's primary target is intracellular DNA, an effective transport mechanism across the membrane is essential for its biological activity. nih.gov

Advanced Spectroscopic and Analytical Characterization in Research

Fluorescence Spectroscopy in Nucleic Acid and Protein Interaction Studies

Fluorescence spectroscopy is a highly sensitive method used to investigate the binding of 3,6-Diamino-10-methylacridinium (B1216087) chloride to nucleic acids and proteins. The compound, a fluorochrome dye, exhibits changes in its fluorescent properties upon interaction with these macromolecules. dalynn.com When it binds to double-stranded DNA (dsDNA), it is thought to intercalate between the base pairs. aatbio.com This binding event leads to a distinct fluorescence emission, which differs from its emission when bound to single-stranded DNA (ssDNA) or RNA. aatbio.com

Specifically, when intercalated into dsDNA, it emits a green fluorescence with an excitation maximum around 490 nm and an emission maximum at approximately 520 nm. aatbio.com In contrast, its association with RNA, which is believed to be mediated by electrostatic forces, results in a red fluorescence, with an excitation peak at about 460 nm and an emission peak at 640 nm. aatbio.com

Research has shown that the fluorescence decay kinetics of 3,6-diaminoacridines, when bound to DNA, follow a two-exponential decay law, which suggests the presence of heterogeneous emitting sites. nih.gov The long lifetime component is associated with the dye bound to AT-AT sites, while a shorter lifetime component is attributed to binding near GC pairs. nih.gov Furthermore, the fluorescence quantum yields of these dyes tend to decrease as the GC content of the DNA increases. nih.gov Fluorescence lifetime imaging (FLIM) is another advanced technique that can be employed to study such interactions, as changes in fluorescence lifetime can indicate variations in the local environment of the probe. goettingen-research-online.denih.govchemrxiv.orgresearchgate.net

Table 1: Fluorescence Properties of 3,6-Diamino-10-methylacridinium chloride with Nucleic Acids

| Binding Partner | Binding Mode | Excitation Max. | Emission Max. | Observed Color |

| dsDNA | Intercalation | ~490 nm | ~520 nm | Green |

| ssDNA / RNA | Electrostatic | ~460 nm | ~640 nm | Red |

Nuclear Magnetic Resonance (NMR) for Structural Elucidation of Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information at the atomic level about the complexes formed between this compound and macromolecules. Techniques such as 1H NMR and 13C NMR can be used to confirm the structure of the compound itself. chemicalbook.com

In the context of its interaction with DNA, 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly powerful. NOESY experiments can identify through-space proximities between the protons of the acridine (B1665455) dye and the protons of the DNA, which is crucial for determining the specific binding mode and the orientation of the molecule within the DNA helix. mestrelab.comnih.gov For instance, observing NOE cross-peaks between the aromatic protons of the acridinium (B8443388) ring and the protons of the DNA base pairs can provide direct evidence of intercalation. nih.gov

The analysis of chemical shifts in the NMR spectrum upon complex formation also offers valuable insights. nih.gov For example, an upfield shift in the proton resonances of the acridine ring is characteristic of its insertion between the DNA base pairs, due to the shielding effects of the aromatic rings of the bases. nih.gov These NMR-derived constraints can be used in conjunction with computational modeling to generate high-resolution 3D structures of the complex. mestrelab.comnih.gov

Mass Spectrometry-Based Metabolomic and Proteomic Investigations

Mass spectrometry (MS) is a fundamental tool in metabolomics and proteomics, enabling the identification and quantification of a wide array of molecules in biological samples. nih.govnih.gov In the context of research involving this compound, MS can be used to identify the compound and its potential metabolites. chemicalbook.com

Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly suited for this purpose. nih.gov They allow for the separation of the parent compound from other molecules in a complex mixture, followed by their detection and identification based on their mass-to-charge ratio. nih.govnih.gov High-resolution mass spectrometry can provide accurate mass measurements, which aids in determining the elemental composition of unknown metabolites. nih.gov

In proteomics, MS-based approaches can be used to study how this compound might interact with proteins. If the compound binds covalently to proteins, MS can be used to identify the modified proteins and even pinpoint the specific amino acid residues involved in the binding. This typically involves enzymatic digestion of the protein mixture, followed by LC-MS/MS analysis to identify peptides that have been adducted with the compound. nih.gov

Table 2: Conceptual Workflow for MS-Based Identification of Protein Adducts

| Step | Description | Technique |

| 1. Incubation | The protein of interest is incubated with this compound. | In vitro experiment |

| 2. Digestion | The protein is enzymatically digested into smaller peptides. | Trypsin digestion |

| 3. Separation | The peptide mixture is separated by chromatography. | LC |

| 4. Analysis | The peptides are analyzed by mass spectrometry to identify any with a mass shift corresponding to the compound. | MS/MS |

| 5. Data Analysis | The MS/MS data is analyzed to confirm the sequence of the modified peptide and the site of adduction. | Bioinformatics software |

Chromatographic Techniques for Purity and Quantitative Analysis in Research Samples

Chromatographic methods are essential for assessing the purity and performing quantitative analysis of this compound in research samples. researchgate.netnovapublishers.comactascientific.com High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. nih.govnih.gov

A common approach involves reverse-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase. For a cationic compound like this compound, the mobile phase might consist of a mixture of acetonitrile (B52724) and water, often with an ion-pairing agent to improve peak shape and retention. nih.gov Detection is typically achieved using a UV-Vis detector set at a wavelength where the compound exhibits strong absorbance. novapublishers.com

The purity of a sample can be determined by analyzing the chromatogram for the presence of a single major peak. nih.gov For quantitative analysis, a calibration curve is generated by running known concentrations of a standard, and the concentration of the unknown sample is then determined by comparing its peak area or height to the calibration curve. researchgate.netnih.gov Thin-Layer Chromatography (TLC) can also be employed for rapid, qualitative assessment of purity. actascientific.com

Table 3: Example HPLC Parameters for Analysis

| Parameter | Condition |

| Column | Reverse-phase (e.g., C18) |

| Mobile Phase | Acetonitrile:Water with pentane (B18724) sulfonic acid nih.gov |

| Detection | UV-Vis |

| Application | Purity assessment and quantitative analysis researchgate.netnih.gov |

Applications in Diagnostic Research and Biotechnological Tools

Fluorescent Probes for Cellular Imaging and Microscopy

Acridine (B1665455) Orange is extensively used as a fluorescent probe in cellular imaging due to its capacity to differentially stain various cellular components. biocompare.com As a cell-permeable and cationic molecule, it can enter living cells and accumulates in acidic organelles. wikipedia.organtibodiesinc.com

A key application is the staining of acidic vacuoles such as lysosomes, endosomes, and autophagosomes. wikipedia.org In its unprotonated form, Acridine Orange freely diffuses across cellular membranes. nih.gov Upon entering the acidic environment of these organelles, it becomes protonated and trapped, leading to its accumulation. nih.gov At high concentrations within these acidic compartments, the dye forms aggregates that emit red to orange fluorescence. wikipedia.organtibodiesinc.com This phenomenon allows for the visualization and study of lysosomal dynamics, including lysosomal membrane permeabilization, a process often preceding cell death. nih.govresearchgate.net The leakage of the dye from damaged lysosomes into the cytosol results in a shift from red to green fluorescence, providing a real-time indicator of lysosomal stability. nih.gov

In contrast, when Acridine Orange binds to nucleic acids at lower concentrations, it emits a green fluorescence. wikipedia.org This differential staining allows researchers to distinguish the cell's nucleus and cytoplasm from its acidic organelles. biorxiv.org However, it is important to note that the dye's interaction with nuclear DNA in living cells can be complex, with some studies suggesting that the condensed state of chromatin may impede intercalation. nih.gov

The dye's phototoxic properties, where it can sensitize the lysosomal membrane to photo-oxidation under prolonged blue light illumination, can also be harnessed to intentionally induce lysosomal membrane permeabilization for experimental purposes. nih.govresearchgate.net

Staining Methodologies in Cytology and Histopathology Research

In the realms of cytology and histopathology, Acridine Orange serves as a powerful staining agent for differentiating cell types and assessing cellular health. wikipedia.org Its ability to differentially stain cells based on their nucleic acid content and pH is particularly useful. wikipedia.org For instance, it can be used to distinguish bacterial cells, which stain orange, from human tissue components that stain yellow or green, especially when staining is performed at an acidic pH. wikipedia.org

A significant application is in the study of cell death, specifically in distinguishing between apoptosis (programmed cell death) and necroptosis/necrosis. nih.govrupress.org In healthy cells, Acridine Orange stains the nucleus green and the cytoplasm and acidic lysosomes orange-red. nih.gov During apoptosis, characteristic changes occur, such as chromatin condensation, leading to concentrated green fluorescence in fragmented nuclei. genscript.com In late-stage apoptosis, the loss of membrane integrity allows for more diffuse staining. nih.govnih.gov Necrotic cells, on the other hand, typically show a loss of the red lysosomal fluorescence due to membrane leakage and exhibit a more uniform orange-red fluorescence throughout the compromised cell. rupress.orgresearchgate.net This differential staining pattern provides a clear visual method to identify and quantify different modes of cell death. nih.govrupress.org

Furthermore, Acridine Orange is employed in cell cycle analysis. wikipedia.orguiowa.edu By staining cells and analyzing them with flow cytometry, researchers can measure the cellular content of DNA versus RNA, providing insights into the different phases of the cell cycle. wikipedia.org This method is also used to assess sperm chromatin quality and to screen for circulating tumor cells in research settings. wikipedia.orgnih.gov

Biosensor Development for Biomarker Detection

The unique optical properties of 3,6-Diamino-10-methylacridinium (B1216087) chloride have been harnessed in the development of biosensors for detecting specific biomarkers. These biosensors often rely on the changes in the dye's fluorescence upon interaction with a target molecule or as part of an enzymatic reaction.

One notable example is in the creation of enzyme-based electrochemical biosensors. acs.orgnih.gov In one study, Acridine Orange was used in conjunction with the enzyme tyrosinase and natural molybdenite to create a sensitive amperometric biosensor for catechol, a significant environmental and industrial compound. acs.orgnih.gov In this system, Acridine Orange acted as a "glue," anchor, and stabilizer for the enzyme on the electrode surface, significantly enhancing the biosensor's performance. acs.orgnih.gov The co-adsorption of Acridine Orange with molybdenite led to a much higher bioelectrocatalytic response for catechol compared to electrodes without the dye. acs.orgnih.gov This indicates that Acridine Orange can play a crucial role in improving the stability and catalytic activity of enzymes in biosensor applications. nih.gov

These findings suggest a versatile strategy for developing cost-effective and environmentally friendly biosensors based on natural minerals and physically adsorbed enzymes, where Acridine Orange facilitates the stable immobilization and enhances the function of the biological recognition element. nih.gov

Applications in Nucleic Acid Detection and Quantitation

The primary and most well-established application of 3,6-Diamino-10-methylacridinium chloride is in the detection and quantitation of nucleic acids. wikipedia.orgmicrobeonline.com The dye exhibits distinct spectral properties depending on whether it binds to double-stranded DNA (dsDNA) or single-stranded nucleic acids like RNA and single-stranded DNA (ssDNA). abpbio.combiotium.com

When Acridine Orange intercalates between the base pairs of dsDNA, it exists as a monomer and emits a green fluorescence with a maximum emission at approximately 525-530 nm when excited by blue light. wikipedia.orgbiorxiv.orgresearchgate.net This interaction is spectrally similar to the organic compound fluorescein. wikipedia.org

Conversely, when Acridine Orange interacts with single-stranded nucleic acids, it primarily binds via electrostatic interactions with the phosphate (B84403) backbone, leading to the formation of stacked aggregates or dimers. wikipedia.orgbiorxiv.orgrsc.org These aggregates exhibit a significant shift in their spectral properties, emitting a red or orange-red fluorescence with a maximum emission at around 650 nm. wikipedia.orgbiotium.comresearchgate.net This metachromatic shift is fundamental to its use in distinguishing DNA from RNA within cells. researchgate.netihcworld.com

This differential staining allows for the simultaneous visualization and relative quantitation of DNA and RNA. nih.gov For example, in a healthy cell, the nucleus will fluoresce green due to the high concentration of dsDNA, while the cytoplasm and nucleoli, rich in RNA, will fluoresce red or orange. genscript.comihcworld.com This property is widely used in techniques like fluorescence microscopy and flow cytometry to assess the metabolic and transcriptional activity of cells, as the RNA-to-DNA ratio can be indicative of the cell's synthetic activity. wikipedia.orgnih.gov

The binding characteristics of Acridine Orange to DNA are dependent on the dye-to-DNA ratio. rsc.org At high ratios, electrostatic binding of dye aggregates to the DNA surface is predominant. rsc.org At low ratios, the primary mode of interaction is the intercalation of dye monomers. rsc.org

Interactive Data Tables

Spectral Properties of this compound with Nucleic Acids

| Bound To | Interaction Type | Excitation Max (nm) | Emission Max (nm) | Observed Color |

| dsDNA | Intercalation (Monomer) | ~502 | ~525 | Green |

| ssDNA / RNA | Electrostatic Stacking (Aggregate) | ~460 | ~650 | Red / Orange-Red |

Data sourced from multiple references. wikipedia.orgbiorxiv.orgbiotium.comresearchgate.net

Applications in Cellular Staining

| Application | Target | Staining Result in Target |

| Viability | Live Cells | Green nucleus, red/orange lysosomes |

| Apoptotic Cells | Condensed/fragmented green nucleus | |

| Necrotic Cells | Diffuse orange-red fluorescence | |

| Organelle Imaging | Acidic Organelles (e.g., Lysosomes) | Red / Orange-Red fluorescence |

| Microorganism Detection | Bacteria | Bright Orange |

| Human Cells | Yellow / Green |

Data compiled from multiple references. wikipedia.orgrupress.orggenscript.comnih.gov

Toxicological Research and Safety Profile Assessment

Cytotoxicity Mechanisms in Mammalian Cell Lines

The cytotoxic effects of acriflavine (B1215748) and its components have been observed in several mammalian cell lines, with mechanisms primarily involving the induction of apoptosis and cell cycle arrest.

In human lung adenocarcinoma A549 cells, acriflavine has been shown to suppress cell viability in a manner that is dependent on both concentration and time. nih.gov The cytotoxic mechanism involves the induction of apoptosis, evidenced by a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. nih.gov This leads to the activation of caspase-3 and the cleavage of poly(ADP-ribose)polymerase-1 (PARP-1), key events in the apoptotic cascade. nih.gov Furthermore, flow cytometry analysis revealed that acriflavine causes cell growth arrest in the G2/M phase of the cell cycle in A549 cells. nih.gov

Similarly, in human osteosarcoma MG63 cells, proflavine (B1679165), a component of acriflavine, inhibited cell proliferation in a dose-dependent fashion. nih.gov The observed cell death was attributed to both apoptosis and autophagy. nih.gov Proflavine treatment led to the cleavage of PARP and the activation of caspases-3 and -9, indicating the involvement of the intrinsic apoptotic pathway. nih.gov The ratio of Bax to Bcl-2 mRNA expression was also increased, suggesting mitochondrial membrane disruption. nih.gov

Studies on human nasal epithelial cells (HNECs) in an air-liquid interface culture have shown that acriflavine at concentrations up to 320 µg/ml did not cause significant cytotoxicity as measured by the lactate (B86563) dehydrogenase (LDH) assay. nih.gov However, at concentrations of 64 µg/ml and higher, an increase in paracellular permeability was observed. nih.gov In primary hemangioblastoma cell cultures, acriflavine demonstrated a concentration-dependent decrease in cell viability, with morphological changes and cell death observed at concentrations from 1 to 100 µM over 24 hours. researchgate.net

A study on novel proflavine-dithiazolidinone derivatives reported in vitro cytotoxic activities against murine leukemia L1210 and human uterus carcinoma HeLa cells. One derivative, 2',2''-[(Acridin-3,6-diyl)diimino]-3',3''-dipropyl-1,3-dithiazolidin-4-one hydrochloride, showed significant activity with IC50 values of 6.3 µM and 12.9 µM, respectively, after 72 hours of exposure. nih.gov

Interactive Data Table: Cytotoxicity of Acriflavine and Related Compounds in Mammalian Cell Lines

| Compound | Cell Line | Effect | Mechanism |

| Acriflavine | A549 (Human Lung Adenocarcinoma) | Suppressed viability | G2/M phase arrest, apoptosis via caspase-3 activation |

| Proflavine | MG63 (Human Osteosarcoma) | Inhibited proliferation | Apoptosis and autophagy, intrinsic caspase pathway activation |

| Acriflavine | HNECs (Human Nasal Epithelial Cells) | No significant cytotoxicity up to 320 µg/ml | Increased paracellular permeability at ≥64 µg/ml |

| Acriflavine | Primary Hemangioblastoma Cells | Decreased viability | Concentration-dependent cell death |

| Proflavine Derivative | L1210 (Murine Leukemia) | IC50 of 6.3 µM | Not specified |

| Proflavine Derivative | HeLa (Human Uterus Carcinoma) | IC50 of 12.9 µM | Not specified |

Genotoxicity and Mutagenicity Research

The genotoxic and mutagenic potential of acridines, including 3,6-Diamino-10-methylacridinium (B1216087) chloride, has been a significant area of toxicological investigation. These compounds are known to intercalate into DNA, which can lead to genetic damage. toku-e.comdrugbank.com

Acriflavine has been reported to cause frameshift mutations in bacteria and viruses. nih.gov In the presence of light, it can induce double-stranded breaks in DNA. wikipedia.org A study using the comet assay on human lymphocytes and NCI-H460 lung cancer cells showed that exposure to 0.025% acriflavine followed by light exposure at 448 nm led to significant DNA damage. nih.gov The percentage of DNA damage in lymphocytes increased from 83.4% to 88% when the light exposure time was increased from 2 to 15 minutes. nih.gov

Research on a synthesized derivative, 3,6-diamino-10-methyl-9,10-dihydroacridine (AcrH), demonstrated its mutagenic potential in the Ames test using various Salmonella typhimurium strains (TA97a, TA98, TA100, and TA102), both with and without metabolic activation by a rat liver S9 fraction. nih.gov The mutagenic activity of AcrH in the TA97a strain was comparable to that of acriflavine. nih.gov

Furthermore, in vitro studies with human lymphocytes revealed that AcrH has clastogenic potential, inducing chromatid gaps. nih.gov It also induced sister chromatid exchanges (SCE) in human lymphocytes, with an effect similar to that of acriflavine. nih.gov The International Agency for Research on Cancer (IARC) has noted that acriflavine and proflavine show mutagenicity in vitro, but has classified their carcinogenic risk to humans as not classifiable due to inadequate data. nih.gov

In Vitro and In Vivo Toxicity Models: Research Design and Findings

A variety of in vitro and in vivo models have been employed to assess the toxicity of 3,6-Diamino-10-methylacridinium chloride and related compounds.

In Vitro Models:

Bacterial Reverse Mutation Assay (Ames Test): As mentioned, a new derivative, 3,6-diamino-10-methyl-9,10-dihydroacridine (AcrH), was found to be mutagenic in Salmonella typhimurium strains TA97a, TA98, TA100, and TA102. nih.gov

Human Lymphocyte Cultures: These have been used to demonstrate the clastogenic and SCE-inducing effects of AcrH. nih.gov The assay revealed the induction of chromatid gaps. nih.gov

Mammalian Cell Lines: Various cell lines, including A549, MG63, HNECs, NCI-H460, L1210, and HeLa cells, have been used to study cytotoxicity, cell cycle effects, and DNA damage. nih.govnih.govnih.govnih.govnih.gov For instance, the comet assay on NCI-H460 cells showed DNA damage after exposure to acriflavine and light. nih.gov

In Vivo Models:

Mice (Balb/c): In a study investigating chromosome aberrations in bone marrow, intraperitoneal administration of AcrH to Balb/c mice did not result in a significant increase in aberrant cells compared to the control group. nih.gov In another study, nude mice with A549 cell xenografts treated with acriflavine showed a significant decrease in tumor size. nih.gov

Rats: A National Cancer Institute bioassay in 1977, which involved feeding proflavine to rats and mice for two years, was inconclusive regarding its carcinogenicity due to a high incidence of carcinomas in the control animals. nih.gov

Fish (Oreochromis niloticus): The toxicity of acriflavine was evaluated in Nile tilapia, with the 12-hour and 96-hour LC50 (lethal concentration for 50% of the population) determined to be 114.61 mg/L and 35.196 mg/L, respectively. researchgate.net Treatment with acriflavine was effective against parasitic infestations and was associated with a reduction in lipid peroxidation levels. researchgate.net

Fruit Fly (Drosophila melanogaster): The genotoxicity of acriflavine has also been studied in this model organism. nih.gov

Interactive Data Table: Summary of In Vitro and In Vivo Toxicity Findings

| Model | Compound | Endpoint | Finding |

| Salmonella typhimurium | AcrH | Mutagenicity | Mutagenic in TA97a, TA98, TA100, TA102 |

| Human Lymphocytes | AcrH | Chromosomal Aberrations | Induced chromatid gaps and SCEs |

| NCI-H460 Cells | Acriflavine | DNA Damage (Comet Assay) | Genotoxic upon light exposure |

| Balb/c Mice | AcrH | Chromosomal Aberrations | No significant increase in aberrant bone marrow cells |

| Nude Mice (A549 xenografts) | Acriflavine | Antitumor Activity | Decreased tumor size |

| Oreochromis niloticus | Acriflavine | Acute Toxicity | 96-h LC50 of 35.196 mg/L |

Oxidative Stress Induction and Antioxidant Defense Systems

The induction of oxidative stress is a recognized mechanism of toxicity for acridine (B1665455) derivatives. This involves the generation of reactive oxygen species (ROS) and can impact the cellular antioxidant defense systems.

Photo-activated proflavine has been shown to generate hydroxyl radicals (•OH), leading to oxidative modifications and degradation of proteins like bovine serum albumin (BSA) and the enzyme trypsin. nih.gov The production of these free radicals was enhanced in the presence of Cu(II) ions. nih.gov The damaging effects on proteins were mitigated by hydroxyl radical scavengers, confirming the role of these radicals. nih.gov Proflavine can also lead to the production of superoxide (B77818) anions (O₂•⁻). nih.gov

In a study on the effect of acriflavine on catalase, a crucial antioxidant enzyme, it was found that acriflavine inhibited the enzyme's activity in a competitive manner. nih.gov This inhibition was accompanied by conformational changes in the enzyme, including a decrease in alpha-helix content and an increase in beta-sheet and random coil structures. nih.gov

Research on a novel acridine derivative, hexyl-AcrDIM, in leukemic cell lines demonstrated that its cytotoxicity is closely linked to the induction of oxidative stress. nih.gov The compound was found to accumulate in mitochondria, leading to a decrease in intracellular ATP levels and an increase in ROS production. nih.gov

In a study on Nile tilapia infested with parasites, treatment with acriflavine resulted in a significant reduction in lipid peroxidation (LPO) levels, suggesting an ameliorative effect on oxidative stress in that specific context. researchgate.netresearchgate.net This indicates that while acridines can induce oxidative stress, their net effect in a biological system can be complex and dependent on the specific conditions. The generation of ROS by proflavine is considered a crucial factor in its potential to denature host DNA. researchgate.net

Structure Activity Relationship Sar Studies and Rational Design

Elucidation of Key Structural Features for Biological Activity

The biological activity of 3,6-Diamino-10-methylacridinium (B1216087) chloride and related compounds is primarily attributed to the ability of the planar acridine (B1665455) ring system to intercalate between the base pairs of DNA. nih.govmdpi.com This interaction can disrupt essential cellular processes like DNA replication and transcription, leading to cellular death, which is a key mechanism for their anticancer and antimicrobial effects. researchgate.net

Several structural features are critical for this biological activity:

The Planar Tricyclic System : The flat aromatic surface of the acridine core is essential for effective intercalation into the DNA double helix. researchgate.netchemistryviews.org This π-conjugated system facilitates stacking interactions with the DNA base pairs. researchgate.net

Amino Substituents at Positions 3 and 6 : The diamino substitution at the 3 and 6 positions is a crucial feature. The introduction of alkylamino groups at these positions has been shown to be advantageous for antiparasitic properties, such as against Leishmania. nih.gov These groups can form hydrogen bonds and other interactions that stabilize the drug-DNA complex.

The Quaternary Nitrogen (N10-methylation) : The methylation at the N10 position results in a permanent positive charge on the acridinium (B8443388) ring. This cationic nature is vital for the initial electrostatic attraction to the negatively charged phosphate (B84403) backbone of DNA, facilitating the subsequent intercalation process.

Substituents at Other Positions : SAR investigations have shown that substitutions at other positions can significantly modulate activity. For instance, studies on related acridines revealed that there is often bulk intolerance at positions 1, 2, 7, and 8, where large substituents can decrease activity. researchgate.net Conversely, modifications at the 9-position have led to the development of potent antitumor agents, such as 9-aminoacridine-4-carboxamides. nih.gov The nature of the side chain at this position, particularly its basicity, can have a profound impact on both in vitro potency and in vivo efficacy. nih.gov

Computational Approaches: Molecular Docking and Dynamics Simulations

Computational methods are powerful tools for investigating the interactions between acridine derivatives and their biological targets at an atomic level. These approaches provide insights that guide the rational design of more effective compounds.

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand when it binds to a macromolecular target. For instance, molecular docking studies have been performed to investigate the binding of 3,6-diamino-10-methylacridinium to the receptor-binding domain (RBD) of the SARS-CoV-2 spike protein, suggesting potential binding sites. researchgate.net In other studies with related acridine derivatives, docking has been used to elucidate binding modes with DNA, showing how the acridine core inserts into the base pairs while side chains may lie in the DNA grooves. nih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to study the dynamic behavior and stability of the ligand-target complex over time. researchgate.net These simulations provide a more realistic representation of the physiological environment. nih.gov Key parameters analyzed during MD simulations include:

Root Mean Square Deviation (RMSD) : Measures the average deviation of the protein and ligand atoms from their initial docked positions, indicating the stability of the complex. mdpi.comresearchgate.net

Root Mean Square Fluctuation (RMSF) : Indicates the flexibility of individual amino acid residues in the protein, highlighting regions that are affected by ligand binding. researchgate.netresearchgate.net

Solvent Accessible Surface Area (SASA) : Calculates the surface area of the complex accessible to the solvent, which can indicate conformational changes upon binding. researchgate.netmdpi.com

Radius of Gyration (Rg) : Measures the compactness of the protein-ligand complex. researchgate.netmdpi.com

These simulations have confirmed the stability of complexes between acridine derivatives and targets like cysteine protease and have been used to explore their dynamic nature as anticancer and antimicrobial agents. researchgate.netmdpi.com

Table 1: Common Parameters in Molecular Dynamics Simulations of Acridine Derivatives

| Parameter | Description | Significance for Acridine-Target Interaction |

| RMSD | Root Mean Square Deviation | A stable, low RMSD value over time suggests a stable binding of the acridine derivative in the target's active site. mdpi.comresearchgate.net |

| RMSF | Root Mean Square Fluctuation | Shows which parts of the target protein become more or less flexible upon binding the acridine ligand. researchgate.netresearchgate.net |

| Rg | Radius of Gyration | A consistent Rg value indicates that the overall shape and compactness of the target-ligand complex are maintained. researchgate.netmdpi.com |

| SASA | Solvent Accessible Surface Area | Changes in SASA can confirm that the acridine derivative is buried within a binding pocket, shielded from the solvent. researchgate.netmdpi.com |

| Hydrogen Bonds | Number of H-bonds over time | A persistent number of hydrogen bonds indicates stable and specific interactions between the acridine and the target. researchgate.net |

Quantitative Structure-Activity Relationships (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical properties of a series of compounds and their biological activity. youtube.com This approach allows for the prediction of the activity of newly designed molecules before their synthesis. chemmethod.com

In the context of acridine derivatives, QSAR studies have been instrumental in identifying the key physicochemical properties that govern their therapeutic effects. nih.gov A typical QSAR study involves:

Data Set Collection : A series of acridine analogues with their experimentally measured biological activities (e.g., IC₅₀ values) is compiled. nih.gov

Descriptor Calculation : A wide range of molecular descriptors are calculated for each compound. These can be categorized as electronic (e.g., partial charges), steric (e.g., molecular volume), lipophilic (e.g., logP), and topological. youtube.comnih.gov

Model Development : Statistical methods like Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or machine learning algorithms are used to build a model that correlates the descriptors with biological activity. chemmethod.comnih.govfrontiersin.org

For example, a QSAR study on antitumour imidazoacridinones revealed that lipophilicity was a significant factor influencing cytotoxicity, but only for a specific subset of analogues (8-hydroxy derivatives). nih.gov This suggests that an optimal lipophilicity exists for maximum activity. Another study used ΔRm values (a measure of lipophilicity from chromatography) to establish a parabolic relationship with antileukemic activity, predicting that more hydrophilic agents with specific hydrophobic substituents might show greater activity. researchgate.net

Table 2: Key Descriptors in QSAR Studies of Acridine Analogues

| Descriptor Type | Example Descriptor | Influence on Biological Activity |

| Lipophilicity | logP, log k', ΔRm | Governs membrane permeability and transport to the target site. Often shows a parabolic relationship where optimal activity is found at an intermediate value. researchgate.netnih.gov |

| Electronic | Resonance properties, Dipole Moment | Influences how the molecule interacts with the target, including intercalation into DNA and binding to enzyme active sites. nih.govfrontiersin.org |

| Steric | Topological indexes, Molecular Volume | Determines the fit of the molecule into the binding site. Bulky groups in certain positions can hinder binding and reduce activity. researchgate.netnih.gov |

| Thermodynamic | DeltaEpsilonC (Energy difference) | Can relate to the electronic stability and reactivity of the compound, influencing its interaction with biological targets. frontiersin.org |

Design Principles for Enhanced Selectivity and Potency

The insights gained from SAR, computational, and QSAR studies provide a foundation for the rational design of new acridine derivatives with improved therapeutic profiles. The goal is to maximize efficacy against the target (e.g., cancer cells, microbes) while minimizing effects on healthy host cells.

Key design principles include:

Enhancing Target Selectivity : A major challenge is designing drugs that can differentiate between various biological targets. For example, structure-based modeling has been used to design disubstituted acridine compounds that selectively bind to human telomeric quadruplex DNA structures over duplex DNA. researchgate.net This selectivity was achieved by optimizing the separation distance between terminal alkyl-amino groups, leading to compounds that are more effective against cancer cells with less impact on normal cells. researchgate.net

Modulating Physicochemical Properties : QSAR studies often point to an optimal range for properties like lipophilicity. Based on such findings, derivatives can be designed to be more hydrophilic or lipophilic to improve their activity profile. For instance, making certain antitumor acridines more hydrophilic was predicted to enhance their potency. nih.gov

Blocking Unwanted Metabolism : The metabolic stability of a drug is crucial for its in vivo efficacy. Rational design can introduce chemical modifications to block metabolic pathways. researchgate.net This might involve adding groups like fluorine atoms or bulky t-butyl groups at sites prone to oxidative metabolism, thereby increasing the drug's half-life and bioavailability. researchgate.netmanchester.ac.uk

Hybridization and Dimerization : Another strategy involves creating hybrid molecules that combine the acridine scaffold with another pharmacophore to achieve dual action or improved targeting. nih.gov However, simple dimerization of the acridine core may not always be a suitable approach, as it can sometimes lead to a loss of activity. nih.gov The choice of linker and the second pharmacophore is critical for success.

Through these iterative cycles of design, synthesis, and testing, guided by computational and SAR insights, researchers continue to refine the acridine scaffold to develop next-generation therapeutic agents.

Environmental and Ecological Research Perspectives

Photostability and Degradation Pathways in Environmental Matrices

The persistence of 3,6-Diamino-10-methylacridinium (B1216087) chloride in the environment is significantly influenced by its stability to light and its susceptibility to degradation processes in various environmental compartments such as water and soil.

Research into the photodegradation of acriflavine (B1215748), which contains 3,6-Diamino-10-methylacridinium chloride, indicates its susceptibility to degradation under certain conditions. Studies have shown that acriflavine can be degraded using advanced oxidation processes like the photo-Fenton reaction, where the presence of singlet molecular oxygen can enhance the photochemical oxidation rate. nies.go.jpresearchgate.net The degradation in these systems follows pseudo-first-order kinetics. nies.go.jp Factors such as pH, the concentration of iron ions, the amount of hydrogen peroxide, and light intensity have been observed to affect the rate of photooxidation. nies.go.jp For instance, one study highlighted that the discoloration of acriflavine using a photo-Fenton-based process with modified hydroxyapatite (B223615) nanoparticles achieved high efficiency at varying pH levels. env.go.jp

While these studies demonstrate the potential for degradation, information on the specific photolytic degradation pathways of this compound under natural sunlight conditions in aqueous environments is less detailed. The interaction with ultraviolet (UV) light is a key factor. Research on Acholeplasma laidlawii showed that acriflavine can interfere with DNA repair mechanisms after UV irradiation, and in some cases, pre-treatment with acriflavine had a protective effect against UV inactivation. nih.govcapes.gov.br This suggests a complex interaction with UV light that could influence its environmental persistence. The degradation of the compound can lead to the formation of various intermediate products before complete mineralization to carbon dioxide and water. researchgate.net However, the specific chemical structures of these intermediates in natural environmental matrices are not extensively documented in the available research.

Information regarding the degradation of this compound in soil matrices is scarce. The behavior of organic compounds in soil is complex, influenced by factors such as soil composition, organic matter content, pH, and microbial activity. These factors can affect the sorption, transport, and biodegradation of the compound. mdpi.com

Bioaccumulation and Biotransformation Studies in Aquatic and Terrestrial Systems

The potential for this compound to accumulate in living organisms and undergo transformation within their systems is a critical aspect of its environmental risk profile.

Studies in aquatic organisms have provided insights into the bioaccumulation and metabolism of acriflavine. In channel catfish (Ictalurus punctatus) exposed to acriflavine, the parent compound, this compound, was found to be the predominant residue in tissues, accounting for over 90% of the total residues. This suggests limited biotransformation in this species. The disposition of acriflavine in catfish followed a three-compartment pharmacokinetic model after intravascular administration, with a terminal elimination half-life of 11.4 hours. However, the compound was poorly absorbed during waterborne exposure. nih.gov

While detailed studies on the bioaccumulation of this compound in aquatic invertebrates like Daphnia magna are not extensively available, research on other hydrophobic compounds suggests that bioaccumulation in daphnids can be a useful indicator of bioaccumulation potential. nih.gov The bioconcentration factor (BCF) is a key parameter in assessing bioaccumulation. For other compounds, BCFs in Daphnia magna have been determined, but specific BCF values for this compound are not reported in the reviewed literature. nih.govresearchgate.net Biotransformation in aquatic invertebrates can significantly alter the bioaccumulation potential and toxicity of a compound, as seen with other pharmaceuticals where metabolites showed increased bioconcentration and toxicity compared to the parent compound. researchgate.netnih.gov

Table 1: Bioaccumulation and Biotransformation of this compound in Aquatic Organisms

| Organism | Exposure Route | Key Findings | Reference |

|---|

Note: Data for other aquatic and terrestrial organisms are not sufficiently available in the reviewed literature.

Ecotoxicological Impact Assessment on Non-Target Organisms

The assessment of the ecotoxicological impact of this compound involves evaluating its toxicity to a range of non-target organisms that may be exposed in the environment.

The compound is known to be toxic to aquatic life with long-lasting effects. nies.go.jp Its use as an antiseptic in aquariums to treat fungal and bacterial infections in fish highlights its biological activity. publications.gc.ca However, this application also points to potential risks for non-target aquatic organisms. For instance, some aquarium treatment products containing acriflavine chloride advise removing invertebrates like snails and shrimps before application, as they may not withstand the treatment. nih.gov

Specific ecotoxicological data for key non-target organisms are crucial for a comprehensive risk assessment. Standardized tests, such as the algal growth inhibition test with species like Scenedesmus subspicatus, and acute toxicity tests with the crustacean Daphnia magna and the earthworm Eisenia fetida, are used to determine the toxicity of chemicals. env.go.jppublications.gc.capjoes.com However, specific EC50 (median effective concentration) or LC50 (median lethal concentration) values for this compound for these organisms are not consistently reported in the available scientific literature. The toxicity of acriflavine to fish has been studied, with a reported 96-hour LC50 in one study, though the specific concentration was not provided in the abstract. nih.gov

The environmental risk of a substance is often characterized by comparing the predicted environmental concentration (PEC) with the predicted no-effect concentration (PNEC). A comprehensive environmental risk assessment for this compound would require more extensive ecotoxicological data across different trophic levels. mdpi.com

Table 2: Ecotoxicological Data for Acriflavine (containing this compound)

| Test Organism | Endpoint | Result | Reference |

|---|---|---|---|

| Aquatic Organisms | Toxicity | Toxic to aquatic life with long-lasting effects. | nies.go.jp |

| Invertebrates (e.g., snails, shrimps) | Sensitivity | May not withstand treatment concentrations used in aquariums. | nih.gov |

Note: Specific, quantitative ecotoxicity data (e.g., EC50, LC50) for a broad range of non-target organisms are not sufficiently available in the reviewed literature.

Future Directions, Research Challenges, and Emerging Paradigms

Development of Novel Analogues with Improved Specificity

The core acridine (B1665455) structure of 3,6-Diamino-10-methylacridinium (B1216087) chloride offers a versatile scaffold for chemical modification. The development of novel analogues is a key research area aimed at enhancing target specificity and improving pharmacological properties. researchgate.net

Structure-Activity Relationship (SAR) Studies: Structure-activity relationship (SAR) studies are crucial in guiding the synthesis of new derivatives. mdpi.com Research has shown that modifications at various positions on the acridine ring can significantly influence the compound's biological activity. For instance, the introduction of electron-withdrawing groups like -Cl, -NO2, -F, and -Br has been shown to be favorable for both DNA binding and anticancer activity. mdpi.com Conversely, electron-donating groups such as -OH and -OCH3 tend to result in only moderate activity. mdpi.com

Key Areas of Analogue Development:

Enhanced Target Affinity: By modifying side chains and substituent groups, chemists aim to create analogues with higher affinity for specific biological targets, such as particular DNA sequences or enzymes like topoisomerases. mdpi.comnih.gov

Reduced Off-Target Effects: A major goal is to design molecules that are less likely to interact with unintended cellular components, which could lead to fewer side effects.

Improved Pharmacokinetics: Modifications can also improve a compound's absorption, distribution, metabolism, and excretion (ADME) profile, making it more suitable for therapeutic development.

Overcoming Resistance: Novel analogues are being designed to circumvent known resistance mechanisms in cancer cells and pathogens. nih.gov

A study on bis(acridine-4-carboxamides), which are dimeric analogues, showed superior potencies compared to their monomeric counterparts in various cancer cell lines, including those resistant to topoisomerase II targeted agents. nih.gov This highlights the potential of creating more complex acridine-based structures to enhance efficacy. nih.gov

Nanotechnology-Based Delivery Systems in Research

Nanotechnology offers promising strategies to overcome some of the challenges associated with the delivery of 3,6-Diamino-10-methylacridinium chloride, such as poor solubility and non-specific distribution. Various nanocarriers are being investigated to improve the compound's therapeutic index in research settings. mdpi.comnih.gov

Types of Nanocarriers:

Liposomes: These are spherical vesicles composed of a lipid bilayer that can encapsulate hydrophilic and hydrophobic compounds. Liposomal formulations of acridine derivatives have been developed to enhance their delivery to target tissues. chemrxiv.orgchemrxiv.org

Solid Lipid Nanoparticles (SLNs): SLNs are made from solid lipids and offer advantages like high drug loading and controlled release. nih.govresearchgate.net Studies have shown that acriflavine-loaded SLNs can have stable cytotoxic effects and induce apoptosis in cancer cells. nih.govresearchgate.nettandfonline.com

Polymeric Nanoparticles: Biodegradable polymers like poly(ε-caprolactone) (PCL) can be used to create nanoparticles that encapsulate this compound, providing sustained release and improved stability. mdpi.comnih.gov

Micelles: These are self-assembling nanosized colloidal particles with a hydrophobic core and a hydrophilic shell, suitable for delivering poorly water-soluble drugs. nih.gov

Research Findings on Nanoparticle Formulations:

| Nanocarrier | Key Findings | Reference |

| Poly(ε-caprolactone) Nanoparticles (ACR-PCL-NPs) | Showed a biphasic release profile with an initial burst followed by sustained release over 24 hours. The optimized nanoparticles had a particle size of 469.2 ± 5.6 nm and an encapsulation efficiency of 71.9 ± 5.32%. | mdpi.comnih.gov |

| Solid Lipid Nanoparticles (ACF-SLNs) | Exhibited a mean diameter of 106 ± 5.7 nm with a high encapsulation efficiency of 89.75 ± 5.44%. These nanoparticles showed stable cytotoxic effects and induced apoptosis and necrosis in A549 lung cancer cells after 48 hours. | nih.govresearchgate.net |

| Platinum-Acridine Liposomal Formulation | PEGylated nanoliposomes were able to stably encapsulate a platinum-acridine agent. The formulation showed promising efficacy in tumor xenografts of human lung adenocarcinoma. | chemrxiv.orgchemrxiv.org |

These nanotechnology-based delivery systems not only improve the physicochemical properties of this compound but also offer the potential for targeted delivery, which could enhance its efficacy while minimizing systemic toxicity in preclinical models. chemrxiv.orgchemrxiv.org

Integration with 'Omics' Technologies (Genomics, Proteomics) for Systems Biology Insights